(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone chemical properties
(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone chemical properties
An In-Depth Technical Guide to (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone
Introduction
(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone is a highly functionalized diaryl ketone, a class of compounds more broadly known as benzophenones. The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] This particular derivative is distinguished by its dense and strategically placed halogen substituents. The presence of chloro, fluoro, and iodo groups on the phenyl rings imparts unique electronic properties and provides multiple reactive centers for synthetic elaboration.
Specifically, the aryl iodide moiety serves as a crucial handle for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems that are common motifs in pharmacologically active compounds.[5][6] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone, designed for researchers and scientists engaged in synthetic chemistry and drug development.
Compound Identification and Physicochemical Properties
The fundamental properties of this compound are summarized below, providing key identifiers and physical data essential for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 869365-97-9 | [7][8] |
| IUPAC Name | (5-chloro-2-iodophenyl)(2,6-difluorophenyl)methanone | [7] |
| Molecular Formula | C₁₃H₆ClF₂IO | [7][8][9] |
| Molecular Weight | 378.54 g/mol | [7][8][9] |
| Exact Mass | 377.91200 g/mol | [8] |
| Boiling Point | 433°C (Predicted) | [5] |
| Purity | ≥98% (Typical commercial grade) | [7] |
| InChI Key | MVEWMRFXBCKZMY-UHFFFAOYSA-N | [7] |
| Canonical SMILES | O=C(C1=CC(Cl)=CC=C1I)C1=C(F)C=CC=C1F | [7] |
Synthesis and Mechanistic Insights
The synthesis of unsymmetrical diaryl ketones like (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone is most commonly achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of an acyl halide with an aromatic ring in the presence of a strong Lewis acid catalyst.
A plausible and efficient synthetic route starts from 5-chloro-2-iodobenzoic acid. This starting material is first converted to its more reactive acid chloride derivative, which then acylates 1,3-difluorobenzene to yield the final product. A similar, well-documented procedure is used for the synthesis of related halogenated benzophenones.[10]
Proposed Synthetic Protocol
Step 1: Formation of 5-Chloro-2-iodobenzoyl chloride
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To a solution of 5-chloro-2-iodobenzoic acid (1.0 equiv.) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.1 equiv.) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~2-3 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The progress can be monitored by the cessation of gas evolution (HCl and CO).
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 5-chloro-2-iodobenzoyl chloride, which is typically used in the next step without further purification.
Causality: Oxalyl chloride is a preferred reagent for converting carboxylic acids to acid chlorides because the byproducts (HCl, CO, CO₂) are gaseous, which drives the reaction to completion and simplifies workup.[10] DMF acts as a catalyst by forming a Vilsmeier intermediate, which is the active acylating agent.
Step 2: Friedel-Crafts Acylation
-
Dissolve 1,3-difluorobenzene (1.1 equiv.) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add anhydrous aluminum chloride (AlCl₃, 1.2 equiv.) portion-wise, maintaining the temperature below 5 °C.
-
Add a solution of the crude 5-chloro-2-iodobenzoyl chloride (1.0 equiv.) in anhydrous DCM dropwise to the cooled mixture.
-
Stir the reaction at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with 1M HCl, water, 1M NaOH, and finally with brine. Dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone.
Causality: Aluminum chloride is a powerful Lewis acid that coordinates to the carbonyl oxygen of the acyl chloride, increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the electron-rich aromatic ring of 1,3-difluorobenzene. The ortho, para-directing effect of the fluorine atoms is overcome by the steric hindrance at the 2-position, leading to acylation at the 4-position relative to one of the fluorine atoms.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound via Friedel-Crafts acylation.
Chemical Reactivity and Synthetic Utility
The synthetic value of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone stems from its aryl-iodide bond, which is highly susceptible to a range of transformative chemical reactions, most notably palladium-catalyzed cross-coupling.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The carbon-iodine bond is the most reactive of the aryl halides in oxidative addition to a low-valent palladium center, making this compound an excellent substrate for C-C bond formation. The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron species, is a cornerstone of modern organic synthesis for creating biaryl structures.[6][11][12]
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction vessel, add (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%), and a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, extract the aqueous phase, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the biaryl product.
Causality: The reaction proceeds via a well-established catalytic cycle.[12] The Pd(0) catalyst undergoes oxidative addition into the weak C-I bond. This is followed by transmetalation with the boronic acid (activated by the base) and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. This reaction's tolerance for a wide variety of functional groups makes it exceptionally powerful in complex molecule synthesis.[11][13]
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Medicinal Chemistry and Drug Discovery
The true value of (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone lies in its role as a versatile building block for constructing high-value, biologically active molecules.
-
Kinase Inhibitor Synthesis : This compound is explicitly noted as a precursor in the development of kinase inhibitors for cancer therapy.[5] The biaryl structures readily formed via Suzuki coupling are key pharmacophores in many small-molecule kinase inhibitors that target ATP-binding sites.
-
Scaffold for Molecular Diversity : The multiple halogenation sites allow for selective and sequential functionalization. For instance, after a Suzuki coupling at the iodine position, the chloro- or fluoro- groups could potentially be targeted for nucleophilic aromatic substitution under specific conditions, allowing for the generation of diverse compound libraries for screening.
-
Radiolabeling for PET Imaging : The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I). This makes the molecule and its downstream products valuable candidates for developing radiotracers for use in Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging, enabling in-vivo tracking and diagnostic applications.[5]
Predicted Spectral Characteristics
-
¹H NMR : The proton NMR spectrum is expected to show two distinct aromatic regions. The 5-chloro-2-iodophenyl ring should display three proton signals, likely complex multiplets or doublets of doublets due to their coupling relationships. The 2,6-difluorophenyl ring should exhibit two signals: a triplet for the proton at the 4-position and a doublet (or multiplet) for the protons at the 3- and 5-positions. All signals would appear in the deshielded region of the spectrum (likely 7.0-8.0 ppm) due to the electron-withdrawing effects of the halogens and the carbonyl group.
-
¹³C NMR : The carbon NMR spectrum would show 13 distinct signals for the 13 carbon atoms, assuming free rotation. The carbonyl carbon (C=O) would be the most deshielded, appearing significantly downfield (typically >190 ppm).
-
IR Spectroscopy : The infrared spectrum would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of a diaryl ketone. This peak is expected to appear in the range of 1650-1670 cm⁻¹. Other bands corresponding to C-Cl, C-F, C-I, and aromatic C-H and C=C stretching would also be present.
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) should show a molecular ion peak corresponding to the exact mass of 377.91200 (for C₁₃H₆³⁵ClF₂IO). The spectrum would also exhibit a characteristic isotopic pattern for the M+2 peak at approximately 33% the intensity of the molecular ion peak, which is indicative of the presence of one chlorine atom.
Safety and Handling
(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly followed.
-
Hazard Statements :
-
Precautionary Measures :
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[7]
-
P280: Wear protective gloves, protective clothing, and eye/face protection.[7]
-
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
References
-
Ullmann condensation - Wikipedia . Wikipedia. [Link]
-
(5-chloro-2-iodophenyl)-(2,6-difluorophenyl)methanone - GlobalChemMall . GlobalChemMall. [Link]
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH . National Institutes of Health. [Link]
-
Ullmann reaction | PPTX - Slideshare . Slideshare. [Link]
-
Ullmann Reaction - BYJU'S . BYJU'S. [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI . MDPI. [Link]
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry - RSC Publishing . Royal Society of Chemistry. [Link]
-
Synthesis and bioactivity investigation of benzophenone and its derivatives . Bioorganic & Medicinal Chemistry. [Link]
-
Ullmann reaction - L.S.College, Muzaffarpur . L.S. College. [Link]
-
Examples of benzophenone derivatives in the market and their uses - ResearchGate . ResearchGate. [Link]
-
Benzophenone: a ubiquitous scaffold in medicinal chemistry. - R Discovery . R Discovery. [Link]
-
(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone - MySkinRecipes . MySkinRecipes. [Link]
-
Spectral data of compound 5a-5m, 6a-6e . Organic Chemistry Frontiers. [Link]
-
Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
2-iodobenzophenone (C13H9IO) - PubChemLite . PubChemLite. [Link]
-
2-Iodobenzophenone | C13H9IO | CID 2759359 - PubChem . PubChem. [Link]
-
Elaboration of diaryl ketones into naphthalenes fused on two or four sides: a naphthoannulation procedure - PubMed . PubMed. [Link]
-
Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... | Download Table - ResearchGate . ResearchGate. [Link]
-
Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts . Beilstein Journal of Organic Chemistry. [Link]
-
Facile Preparation of Unsymmetrical Diaryl Ethers from Unsymmetrical Diaryliodonium Tosylates and Phenols with High Regioselectivity - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra - YouTube . YouTube. [Link]
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone [myskinrecipes.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. echemi.com [echemi.com]
- 9. achmem.com [achmem.com]
- 10. (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone | 915095-86-2 [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 14. youtube.com [youtube.com]
